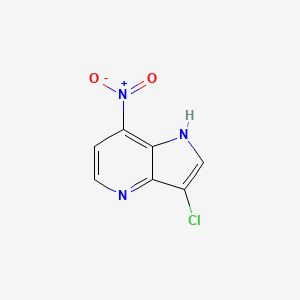![molecular formula C9H6N2O4 B3218671 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid CAS No. 1190311-22-8](/img/structure/B3218671.png)
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid
Descripción general
Descripción
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid is a heterocyclic compound with the following chemical formula: C7H6N2 . It belongs to the pyrrolopyridine family and contains two carboxylic acid functional groups. The compound’s structure consists of a pyrrolopyridine ring fused with a benzene ring, resulting in its unique aromatic properties .
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, researchers typically employ methods such as cyclization reactions, carboxylation, and functional group transformations. These reactions allow the construction of the pyrrolopyridine core and subsequent introduction of the carboxylic acid groups .
Molecular Structure Analysis
The molecular structure of this compound comprises a fused pyrrolopyridine and benzene ring system. The nitrogen atom in the pyrrolopyridine ring contributes to its aromaticity. The carboxylic acid groups are essential for its biological activity and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including esterification, amidation, and decarboxylation. These reactions may lead to derivatives with altered properties or enhanced bioactivity. Researchers explore these transformations to optimize the compound’s pharmacological profile .
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific cellular targets. For instance, it may modulate Janus kinases (JAKs), particularly JAK3. JAK3 plays a crucial role in immune responses and cytokine signaling. Inhibition of JAK3 by 1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid could impact immune diseases, such as organ transplantation. Further studies are needed to elucidate the precise binding mode and downstream effects .
Direcciones Futuras
Propiedades
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)4-3-10-5-1-2-6(9(14)15)11-7(4)5/h1-3,10H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJOBQIMPIFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244111 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190311-22-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218596.png)
![3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218602.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3218606.png)

![3-bromo-5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218628.png)
![1H-pyrrolo[3,2-b]pyridine-3,7-diamine](/img/structure/B3218632.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
![3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218650.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3218669.png)

![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)